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Compound of Interest

Compound Name: Oct-1-EN-6-yne

Cat. No.: B14322320 Get Quote

A Spectroscopic Showdown: Oct-1-en-6-yne vs.
n-Octane
In the realm of organic chemistry, the seemingly subtle inclusion of unsaturation in a

hydrocarbon backbone can dramatically alter its physical and chemical properties. This guide

provides a detailed spectroscopic comparison of oct-1-en-6-yne, an unsaturated hydrocarbon

featuring both a double and a triple bond, and its fully saturated counterpart, n-octane. This

analysis, supported by experimental data, offers researchers, scientists, and drug development

professionals a clear understanding of how these structural differences manifest in common

spectroscopic techniques.

At a Glance: Key Spectroscopic Differences
The presence of alkene and alkyne functional groups in oct-1-en-6-yne results in characteristic

signals in its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13

Nuclear Magnetic Resonance (¹³C NMR) spectra, which are absent in the spectrum of the

straight-chain alkane, n-octane. Mass spectrometry (MS) also reveals distinct fragmentation

patterns for each molecule.

Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data from the IR, ¹H NMR, ¹³C NMR, and

Mass Spectra of oct-1-en-6-yne and n-octane.
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Table 1: Infrared (IR) Spectroscopy Data

Functional Group Oct-1-en-6-yne (cm⁻¹) n-Octane (cm⁻¹)

C-H (alkane) stretch ~2850-2960 2845-2950[1]

=C-H (alkene) stretch ~3010-3095 Not Present

≡C-H (alkyne) stretch ~3300 Not Present

C=C (alkene) stretch ~1640 Not Present

C≡C (alkyne) stretch ~2100-2260 Not Present

C-H (alkane) bend ~1375, 1465 1370-1385, 1440-1480[1]

=C-H (alkene) bend ~650-1000 Not Present

Table 2: ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Data (in CDCl₃)

Proton
Environment

Oct-1-en-6-yne (δ,
ppm)

n-Octane (δ, ppm) Multiplicity

-CH₃ ~1.8 0.88[2] Triplet

-CH₂- (adjacent to

CH₃)
~2.1 1.2-1.4[2] Multiplet

-CH₂- (other aliphatic) ~1.5 1.2-1.4[2] Multiplet

=CH₂ (vinyl) ~5.0 Not Present Multiplet

=CH- (vinyl) ~5.8 Not Present Multiplet

≡C-H Not Applicable Not Present Not Applicable

Table 3: ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Data (in CDCl₃)
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Carbon Environment Oct-1-en-6-yne (δ, ppm) n-Octane (δ, ppm)

-CH₃ ~12.5 14.1

-CH₂- (aliphatic) ~18.5, 28.0, 32.5 22.7, 29.3, 31.9[3]

=CH₂ (vinyl) ~115.1 Not Present

=CH- (vinyl) ~137.8 Not Present

-C≡ (alkynyl) ~79.9 Not Present

≡C- (alkynyl) ~80.5 Not Present

Table 4: Mass Spectrometry (MS) Data

Feature Oct-1-en-6-yne n-Octane

Molecular Ion (M⁺) m/z 108[4] m/z 114[5][6]

Base Peak Varies m/z 43[5]

Key Fragments

Fragments from cleavage of C-

C bonds, potential retro-Diels-

Alder fragments.

Series of peaks separated by

14 mass units (loss of CH₂),

prominent peaks at m/z 29, 43,

57, 71, 85.[5]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

Infrared (IR) Spectroscopy: A thin film of the neat liquid sample (either oct-1-en-6-yne or n-

octane) is prepared by placing a drop of the liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) plates. The plates are then mounted in a sample holder and placed in

the beam path of an FTIR spectrometer. The spectrum is typically recorded over a range of

4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the

sample spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 5-10 mg of the sample is

dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ

= 0.00 ppm). The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 300, 400, or 500 MHz). For ¹³C NMR, proton decoupling is typically used to simplify the

spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS): A dilute solution of the sample in a volatile organic solvent (e.g.,

methanol or dichloromethane) is introduced into the mass spectrometer, often via direct

injection or through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is

vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting

positively charged ions (the molecular ion and various fragment ions) are accelerated and

separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of two

chemical compounds.
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Caption: Logical workflow for the comparative spectroscopic analysis of two compounds.

Conclusion
The spectroscopic comparison of oct-1-en-6-yne and n-octane provides a clear illustration of

how the introduction of unsaturation fundamentally alters the spectroscopic fingerprint of a

molecule. The presence of characteristic alkene and alkyne signals in the IR and NMR spectra

of oct-1-en-6-yne, along with its distinct fragmentation pattern in mass spectrometry, allows for

unambiguous differentiation from its saturated analogue, n-octane. This guide serves as a

valuable resource for understanding the structure-spectra relationship in hydrocarbons.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b14322320?utm_src=pdf-body-img
https://www.benchchem.com/product/b14322320?utm_src=pdf-body
https://www.benchchem.com/product/b14322320?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14322320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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